methyl 3-formyl-1H-indole-7-carboxylate
Overview
Description
Methyl 3-formyl-1H-indole-7-carboxylate is an organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals This compound is characterized by the presence of a formyl group at the third position and a carboxylate ester group at the seventh position of the indole ring
Mechanism of Action
Target of Action
Methyl 3-formyl-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . Specifically, Methyl 1H-indole-7-carboxylate, a similar compound, has been found useful for the preparation of inhibitors of CD38, which are useful in the treatment of cancer .
Mode of Action
Indole derivatives, in general, are known to interact with multiple receptors, contributing to their broad-spectrum biological activities . They can bind with high affinity to these targets, leading to various cellular responses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives likely interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s storage temperature is indicated to be in a freezer, suggesting that it may have specific stability requirements .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound likely induces a variety of cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-formyl-1H-indole-7-carboxylate can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For this specific compound, the starting materials would include a suitable substituted phenylhydrazine and an appropriate aldehyde.
Another method involves the Vilsmeier-Haack reaction, where an indole derivative is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group at the desired position.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-1H-indole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-3 positions, using reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Methyl 3-carboxy-1H-indole-7-carboxylate.
Reduction: Methyl 3-hydroxymethyl-1H-indole-7-carboxylate.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-formyl-1H-indole-7-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This compound can be used in the study of these activities.
Industry: Used in the synthesis of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-formyl-1H-indole-4-carboxylate: Similar structure but with the carboxylate group at the fourth position.
Methyl 3-formyl-1H-indole-6-carboxylate: Similar structure but with the carboxylate group at the sixth position.
Methyl 3-formyl-1H-indole-5-carboxylate: Similar structure but with the carboxylate group at the fifth position.
Uniqueness
Methyl 3-formyl-1H-indole-7-carboxylate is unique due to the specific positioning of the formyl and carboxylate groups, which can influence its reactivity and interactions with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
methyl 3-formyl-1H-indole-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9-4-2-3-8-7(6-13)5-12-10(8)9/h2-6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUPHJBFLSMOGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354083 | |
Record name | Methyl 3-formyl-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312973-24-3 | |
Record name | Methyl 3-formyl-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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